tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate
Description
tert-Butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a chlorine substituent at the C4 position, and a ketone at C3 of a butane backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, where stereochemical control and functional group compatibility are paramount. The Boc group enhances solubility in non-polar solvents and protects the amine during multi-step reactions, while the chloro and oxo groups enable further derivatization, such as nucleophilic substitutions or reductions .
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMIWORFUZTLFW-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CCl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522241-50-4 | |
| Record name | tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-3-oxobutan-2-yl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate-protected amines in biological systems .
Medicine
In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It is involved in the development of drugs targeting specific enzymes and receptors .
Industry
Industrially, this compound is used in the production of agrochemicals and specialty chemicals. It is also employed in the synthesis of advanced materials and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate involves the formation of a stable carbamate group that protects the amino group from nucleophilic attack . The tert-butyl group provides steric hindrance, preventing unwanted reactions. Upon deprotection, the carbamate group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Key Observations :
- Backbone Flexibility : Cyclopentane and azetidine rings introduce rigidity, contrasting with the linear butane/pentane chains of the reference compound .
Functional Group Variations and Their Implications
Table 2: Functional Group Impact on Reactivity and Solubility
| Functional Group | Example Compound | Reactivity Implications | Solubility Trends |
|---|---|---|---|
| Oxo (C=O) | This compound | Susceptible to reductions (e.g., to alcohols) | Moderate (polarity from C=O) |
| Hydroxy (-OH) | tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | Enables hydrogen bonding; may require protection | Higher (due to -OH) |
| Fluoro (-F) | tert-Butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate | Enhances metabolic stability; electron-withdrawing | Lower (lipophilicity increase) |
| Methyl (-CH₃) | tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate | Steric hindrance at reaction sites | Lower (hydrophobicity increase) |
Notable Findings:
- The oxo group in the reference compound offers versatility in downstream modifications, whereas hydroxy groups (e.g., in cyclopentyl analogs) necessitate protection strategies during synthesis .
- Fluorinated derivatives (e.g., 4-fluoropyrrolidine carbamates) exhibit enhanced stability in biological systems, making them preferable in drug discovery .
Ring Size and Stereochemical Considerations
- Azetidine (4-membered ring) : Compounds like tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate exhibit higher ring strain, increasing reactivity in ring-opening reactions compared to 5-membered pyrrolidines or cyclopentanes .
- Stereochemical Control : The (2R) configuration in the reference compound ensures enantioselective outcomes in asymmetric synthesis, mirroring trends in chiral azetidine and pyrrolidine derivatives (e.g., ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate) .
Physicochemical Properties and Reactivity Trends
- Molecular Weight: Linear analogs (e.g., C₉H₁₆ClNO₃) generally have lower molecular weights (∼220–250 g/mol) than cyclic or halogenated derivatives (e.g., 308.22 g/mol for bromohexane carbamate) .
- Polarity : Fluorine and hydroxy groups increase polarity, while methyl and tert-butyl groups enhance lipophilicity.
Conclusion this compound occupies a unique niche among carbamate building blocks due to its balance of reactivity, stereochemical specificity, and functional group diversity. Comparisons with halogenated, cyclic, and fluorinated analogs highlight critical trade-offs in solubility, stability, and synthetic utility, guiding selection for targeted applications in medicinal chemistry.
Biological Activity
tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate is a compound that serves multiple roles in biological and medicinal chemistry. Its structure allows it to act as a protecting group for amines during peptide synthesis, and it is also utilized in studying enzyme mechanisms and protein-ligand interactions. This article explores its biological activity, including relevant case studies and research findings.
- Molecular Formula : C₁₅H₁₉ClN₁O₃
- Molecular Weight : 297.78 g/mol
- CAS Number : 102123-74-0
The mechanism of action for this compound primarily involves the formation of a stable carbamate group. This group protects the amino functionality from nucleophilic attacks, making it valuable in synthetic applications. The compound can undergo hydrolysis under acidic or basic conditions, yielding the corresponding amine and carboxylic acid, which can further participate in biological reactions .
1. Enzyme Mechanisms
In biological research, this compound is employed to study enzyme mechanisms. It acts as a model compound for understanding the behavior of carbamate-protected amines in biological systems. Research indicates that it can influence enzyme activity by modifying substrate availability or altering binding affinities.
2. Medicinal Chemistry
This compound is significant in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates. It has been utilized in the development of drugs targeting specific enzymes and receptors, enhancing drug efficacy by improving selectivity and reducing side effects .
Study on Neuroprotective Effects
A study investigated the neuroprotective properties of carbamate derivatives similar to this compound. One derivative demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytes, attributed to its ability to reduce TNF-alpha levels and free radicals . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
| Compound | Effect on Astrocytes | Mechanism |
|---|---|---|
| M4 (similar derivative) | Moderate protection | Reduction of TNF-alpha and free radicals |
Synthesis of Pharmaceutical Intermediates
Research has shown that this compound plays a crucial role in synthesizing key intermediates for various pharmaceuticals. Its unique structure allows for selective reactions that enhance the overall yield and purity of the desired products .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl carbamate | Similar but lacks 4-chloro group | Used as a general protecting group |
| N-Boc-protected amines | Commonly used in peptide synthesis | Similar function but different reactivity |
The presence of the 4-chloro group in this compound provides unique steric protection and reactivity not found in simpler carbamates, allowing for more selective reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
